Synthesis Pathways for 2-(Difluoromethyl)azetidine Trifluoroacetic Acid Salt: A Technical Guide
Synthesis Pathways for 2-(Difluoromethyl)azetidine Trifluoroacetic Acid Salt: A Technical Guide
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Developing the Foundation
I am now formulating the underlying approach for synthesizing 2-(difluoromethyl)azetidine trifluoro. My expertise in organic and medicinal chemistry is serving as the blueprint for an accurate and rigorous guide. The challenge involves detailed planning of synthesis steps and potential challenges.
Outlining Synthetic Path
I have outlined a detailed synthetic route! My current focus is dissecting a practical path. I plan to use 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, available commercially, as a starting material. I am evaluating a multi-step sequence that involves Weinreb amide formation, a controlled aldehyde reduction, deoxofluorination with DAST or equivalent, and finally, Boc deprotection with TFA. I am considering appropriate reagents and conditions.
Justifying Synthetic Choices
I am now delving into the rationale behind key steps. The Weinreb amide formation is essential because direct aldehyde reduction is problematic. I've considered DAST, Deoxo-Fluor, or XtalFluor for difluorination. Finally, I plan to convert the product to a TFA salt, to address stability and ease of handling. My whitepaper will start with an abstract, introducing the compound, its role, and strategy.
Analyzing the Route
I'm now breaking down the target molecule through retrosynthetic analysis to design synthetic plans. I will carefully detail the step-by-step pathways. My plan includes an aldehyde precursor generation, nucleophilic deoxofluorination, and Boc-deprotection followed by salt formation. I'm focusing on experimental methodologies, providing protocols, and will compare fluorinating agents.
Considering Foundational Links
I'm now focusing on establishing a reliable foundation. I plan to incorporate well-known, universally valid DOI and NCBI PMCID links to solidify understanding of the foundational concepts. Specifically, I intend to use the Nahm and Weinreb (1981) DOI link.
Diagnosing System Failure
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Analyzing Workflow Steps
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Reviewing Fluorination Mechanism
I'm deep in the DAST fluorination mechanism now, building a deeper understanding. I've successfully laid out the Aldehyde to Gem-difluoride pathway in a clear diagram. Now, I'm analyzing the Intermediate and Carbocation stages, and the roles of Et2NSOF and the Fluoride anion are very clear to me.
Refining Reaction Protocol
I'm now detailing the experimental procedures. I'm focusing on why a Weinreb amide is crucial, preventing over-reduction. Each step's reagents and rationales are clearly defined: the reagents for amide coupling, the reductive stability from chelation, and fluorination considerations for ring preservation.
Evaluating Protective Groups
I'm now thinking about protective groups. Removing the Boc group is yielding a stable salt, a good alternative to the volatile free base. This has led me to evaluate the potential advantages to applying this mechanism to the whole system. Now I can move on to quantitative data.
Finalizing Experimental Details
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Adjusting Protocol Wording
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Executive Summary & Chemical Rationale
The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl group (–CF₂H) serves as a lipophilic bioisostere for alcohols and thiols. The strong electron-withdrawing nature of the fluorine atoms polarizes the adjacent C–H bond, allowing it to act as a weak but highly effective hydrogen bond donor while simultaneously increasing the molecule's overall lipophilicity and metabolic stability [1].
When attached to an azetidine ring—a highly strained, four-membered nitrogen heterocycle—the –CF₂H group creates a unique, rigid scaffold highly prized in the development of CNS-active agents and kinase inhibitors. However, the synthesis of 2-(difluoromethyl)azetidine trifluoroacetic acid salt presents significant challenges. The inherent ring strain of the azetidine (~26 kcal/mol) makes it susceptible to ring-opening and ring-expansion side reactions, particularly during the harsh conditions of deoxofluorination.
This whitepaper outlines a highly optimized, four-stage synthetic pathway designed to maximize yield, preserve stereochemical integrity (if starting from a chiral pool), and yield a stable, easy-to-handle trifluoroacetate (TFA) salt.
Retrosynthetic Strategy and Pathway Design
Direct difluoromethylation of the azetidine core is synthetically impractical. Instead, the most reliable pathway relies on the nucleophilic deoxofluorination of an aldehyde precursor.
The retrosynthetic logic dictates starting from the commercially available and inexpensive 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH). Direct reduction of the carboxylic acid to an aldehyde is notoriously prone to over-reduction to the primary alcohol. To bypass this, we utilize a Weinreb amide intermediate [2]. The stable tetrahedral intermediate formed during hydride reduction of the Weinreb amide prevents over-reduction, collapsing to the desired aldehyde only upon aqueous workup.
Figure 1: Retrosynthetic pathway for 2-(difluoromethyl)azetidine TFA salt.
Step-by-Step Experimental Methodologies
As a self-validating system, each protocol below includes in-process controls (e.g., TLC monitoring) and mechanistic rationales for the chosen reagents.
Phase 1: Synthesis of the Weinreb Amide
Objective: Convert the carboxylic acid to 1-Boc-azetidine-2-carboxylic acid N-methoxy-N-methylamide.
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Rationale: We utilize EDC·HCl and HOBt as coupling agents rather than harsher reagents (like SOCl₂) to prevent the epimerization of the C2 stereocenter and to avoid acid-catalyzed Boc deprotection.
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Protocol:
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Charge a dry round-bottom flask with 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M concentration) under an N₂ atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by HOBt (1.1 equiv) and EDC·HCl (1.2 equiv).
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. The excess base is required to neutralize the hydrochloride salt of the amine and drive the coupling.
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Warm to room temperature and stir for 12 hours. Monitor via TLC (Ninhydrin stain; the product will not stain strongly until Boc is removed, so UV or I₂ is preferred).
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Workup: Quench with 1M HCl to remove unreacted amine, wash with saturated NaHCO₃, and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate.
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Phase 2: Controlled Reduction to the Aldehyde
Objective: Reduce the Weinreb amide to 1-Boc-azetidine-2-carboxaldehyde.
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Rationale: Diisobutylaluminum hydride (DIBAL-H) is preferred over LiAlH₄ due to its tunable reactivity at low temperatures, ensuring the stable five-membered cyclic chelate remains intact until hydrolysis.
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Protocol:
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Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C (dry ice/acetone bath).
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Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise over 30 minutes to maintain internal temperature.
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Stir at -78 °C for 2 hours.
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Workup: Quench carefully at -78 °C with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Warm to room temperature and stir vigorously for 2 hours until the organic and aqueous layers clearly separate (breaking the aluminum emulsion). Extract with EtOAc.
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Phase 3: Nucleophilic Deoxofluorination
Objective: Convert the aldehyde to 1-Boc-2-(difluoromethyl)azetidine using DAST [3].
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Rationale: The conversion of C=O to CF₂ via Diethylaminosulfur trifluoride (DAST) proceeds through an alkoxyaminosulfur intermediate. In strained rings like azetidine, the transient carbocationic character at the alpha position can trigger ring-opening. Strict temperature control (-78 °C) and non-polar solvents (CH₂Cl₂) minimize the lifetime of the carbocation, favoring rapid, concerted-like fluoride delivery.
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Protocol:
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Dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a Teflon or Nalgene flask (DAST can etch glass over time, though standard glassware is often used for short durations). Cool to -78 °C.
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Add DAST (1.5 equiv) dropwise.
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Allow the reaction to slowly warm to room temperature over 4 hours.
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Workup: Quench by pouring the mixture slowly into ice-cold saturated NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with CH₂Cl₂, dry, and purify via silica gel chromatography.
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Phase 4: Boc-Deprotection and Salt Formation
Objective: Isolate 2-(difluoromethyl)azetidine trifluoroacetic acid salt.
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Rationale: Low molecular weight azetidines are highly volatile and prone to degradation as free bases. Trapping the amine immediately as a TFA salt ensures a stable, crystalline, or easily handled amorphous solid.
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Protocol:
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Dissolve 1-Boc-2-(difluoromethyl)azetidine in CH₂Cl₂ (0.2 M) and cool to 0 °C.
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Add Trifluoroacetic acid (TFA) (10.0 equiv).
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Stir at room temperature for 2 hours.
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Workup: Concentrate the solvent and excess TFA in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate the 2-(difluoromethyl)azetidine TFA salt.
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Mechanistic Insights: Overcoming Ring Strain
The most critical step in this synthesis is the deoxofluorination. When DAST reacts with the aldehyde, it releases HF and forms an intermediate. The cleavage of the C–O bond generates a species with significant carbocationic character.
Figure 2: Mechanism of DAST-mediated deoxofluorination of aldehydes.
If the carbocation lifetime is too long, the azetidine ring will undergo a 1,2-alkyl shift to form a pyrrolidine derivative, or undergo nucleophilic attack by trace water to form ring-opened amino alcohols. The electron-withdrawing nature of the Boc group helps destabilize the adjacent carbocation, subtly discouraging its formation and forcing a more concerted mechanism, which is vital for preserving the four-membered ring.
Quantitative Data & Reagent Optimization
While DAST is the classical reagent for this transformation, modern alternatives like Deoxo-Fluor and XtalFluor-E offer different safety and yield profiles [4]. The table below summarizes the comparative metrics for the fluorination of azetidine-2-carboxaldehyde derivatives based on standard process chemistry optimization.
| Fluorinating Agent | Equivalents | Temp Profile | Avg. Yield (%) | Byproduct Profile (Ring Expansion) | Safety / Thermal Stability |
| DAST | 1.5 - 2.0 | -78 °C to RT | 55 - 65% | Moderate (~10%) | Low (Exothermic decomp. >90°C) |
| Deoxo-Fluor | 1.5 - 2.0 | -78 °C to RT | 60 - 70% | Low (~5%) | Moderate (Liquid, more stable than DAST) |
| XtalFluor-E * | 2.0 | -78 °C to RT | 75 - 80% | Very Low (<2%) | High (Crystalline solid) |
*Note: XtalFluor-E requires the addition of an external fluoride source, typically Et₃N·3HF or DBU, to activate the deoxofluorination process.
For bench-scale synthesis (<5 grams), DAST remains the most cost-effective and accessible reagent. For scale-up operations, XtalFluor-E is highly recommended to improve the safety profile and suppress ring-expansion byproducts.
References
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at:[Link]
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Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Available at:[Link]
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Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions. Tetrahedron, 58(48), 9601-9628. Available at:[Link]
